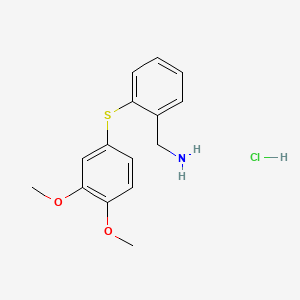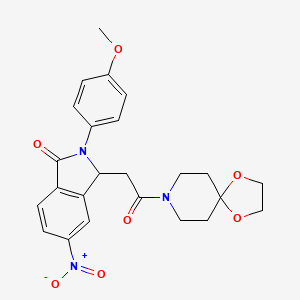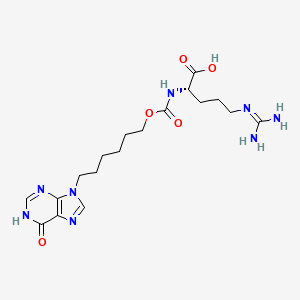
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is a compound that combines the amino acid L-Arginine with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- typically involves the coupling of L-Arginine with a purine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by activating immune cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate
- 2-Amino-7-({2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethoxy}methyl)-1,7-dihydro-6H-purin-6-one
Uniqueness
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is unique due to its combination of an amino acid and a purine derivative, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propiedades
Número CAS |
128554-80-3 |
|---|---|
Fórmula molecular |
C18H28N8O5 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[6-(6-oxo-1H-purin-9-yl)hexoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H28N8O5/c19-17(20)21-7-5-6-12(16(28)29)25-18(30)31-9-4-2-1-3-8-26-11-24-13-14(26)22-10-23-15(13)27/h10-12H,1-9H2,(H,25,30)(H,28,29)(H4,19,20,21)(H,22,23,27)/t12-/m0/s1 |
Clave InChI |
VNIODVOGDFDIJQ-LBPRGKRZSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


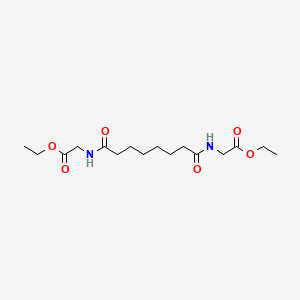
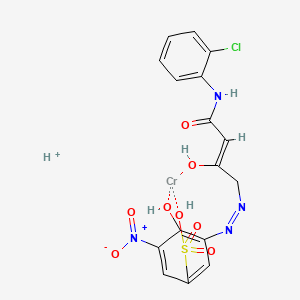

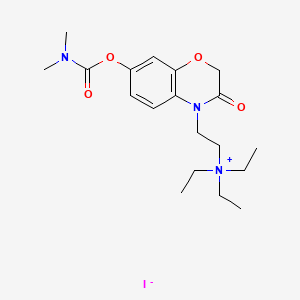
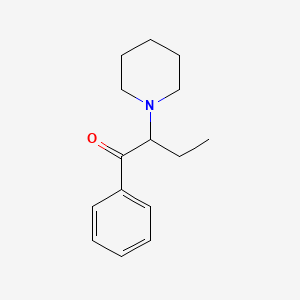
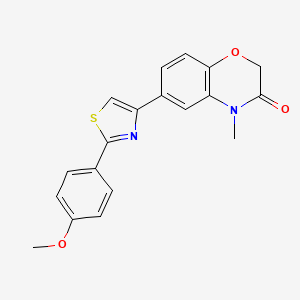
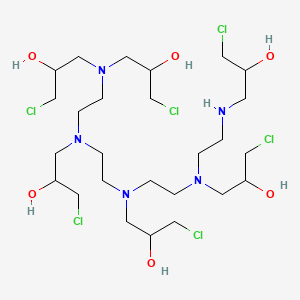
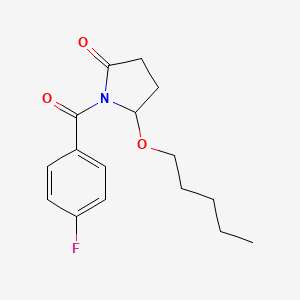
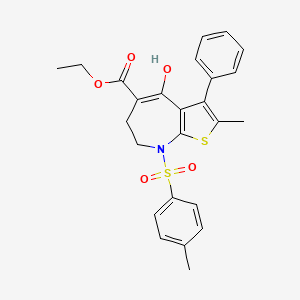

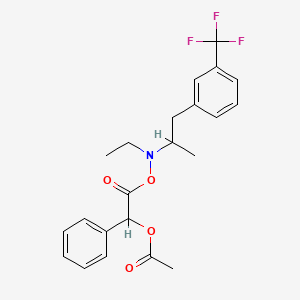
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
